molecular formula C24H20N4O2S2 B5140557 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine

10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine

Cat. No. B5140557
M. Wt: 460.6 g/mol
InChI Key: CYBZUOZWKPKWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine, also known as EPTP, is a novel compound that has garnered interest in the scientific community due to its potential therapeutic applications. EPTP is a phenothiazine derivative that contains a triazole-thioacetate moiety, which confers unique properties to the compound. In

Mechanism of Action

The mechanism of action of 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes for cancer metastasis. 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been shown to modulate the expression of various genes and proteins that are involved in cancer cell proliferation, survival, and metastasis. In addition, 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is its potent antiproliferative activity against various cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. Another advantage is its low toxicity in normal cells, which indicates its potential as a safe and effective therapeutic agent. However, one limitation of 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine, which will provide insights into its potential therapeutic applications. Further studies are also needed to evaluate the efficacy and safety of 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine in preclinical and clinical trials. In addition, the development of novel formulations and delivery methods for 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine may improve its bioavailability and efficacy.

Synthesis Methods

10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine can be synthesized through a multi-step process that involves the reaction of 2-ethoxyaniline with 2-chloroacetyl chloride to form the intermediate 2-ethoxy-N-(2-chloroacetyl)aniline. The intermediate is then reacted with thiourea to form the thiosemicarbazide derivative, which is cyclized with sodium nitrite and acetic anhydride to form the triazole-thioacetate moiety. The final step involves the reaction of the triazole-thioacetate derivative with phenothiazine to form 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine.

Scientific Research Applications

10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been studied for its potential therapeutic applications in various scientific research areas. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine exhibits potent antiproliferative activity against various cancer cell lines, including breast, prostate, and lung cancer cells. 10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has also been studied for its potential as an antimicrobial agent, as it has shown activity against various bacterial and fungal strains.

properties

IUPAC Name

2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c1-2-30-19-12-6-3-9-16(19)23-25-24(27-26-23)31-15-22(29)28-17-10-4-7-13-20(17)32-21-14-8-5-11-18(21)28/h3-14H,2,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBZUOZWKPKWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.